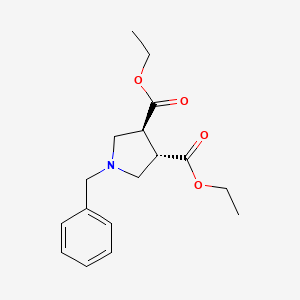

diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

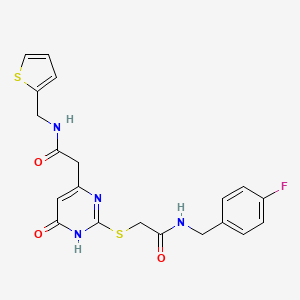

Diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate is a chemical compound with the molecular formula C17H23NO4 . It is an organic compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms.

Molecular Structure Analysis

The molecular structure of diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate can be analyzed based on its molecular formula C17H23NO4 . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The exact 3D structure and stereochemistry would require further analysis or experimental data.Aplicaciones Científicas De Investigación

Chiral Auxiliaries in Asymmetric Synthesis

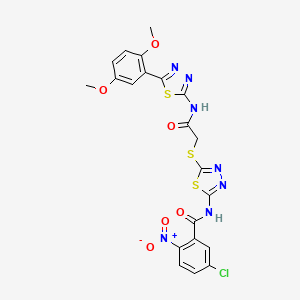

The compound’s chiral structure makes it valuable as a chiral auxiliary in asymmetric aldol condensations. First reported by Evans et al. in 1981, these oxazolidinones (Figure 1) have found extensive utility in organic synthesis . Their enantiomerically pure nature allows for precise control over stereochemistry during reactions.

!Evans’ oxazolidinones

Antibacterial Activity

Research has explored the antibacterial properties of oxazolidinone derivatives. For instance, a novel 2-oxazolidinone derivative was synthesized efficiently from the Morita-Baylis-Hillman adduct. This compound exhibited antibacterial activity against Staphylococcus aureus strains isolated from animals with mastitis infections .

Surfactants and Antimicrobial Agents

Quaternary ammonium salts (QASs) containing a positively charged nitrogen atom and hydrophobic substituents have been recognized as surfactants and potent antimicrobial agents. While not directly related to the specific compound, this broader class of compounds shares some structural features with our target molecule .

Chiral Inversion Studies

Understanding chiral inversion processes is crucial in drug development. Investigating the behavior of chiral compounds like diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate can provide insights into their pharmacokinetics and metabolism .

Synthetic Methodology Development

The efficient synthesis of oxazolidinones, including our compound, remains an active area of research. Novel strategies that avoid hazardous reagents (e.g., phosgene) are of interest to synthetic chemists .

Mecanismo De Acción

Target of Action

The compound diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate is a derivative of the nonproteinogenic amino acid 3S,4S-dihydroxy-L-homotyrosine . This compound is known to target the β-glucan synthase complex, a membrane-bound protein complex that catalyzes the formation of the main polysaccharide component of the fungal cell wall .

Mode of Action

The compound interacts with its target by selectively removing the benzylic alcohol of the nonproteinogenic amino acid 3S,4S-dihydroxy-L-homotyrosine . This interaction restores the efficacy of echinocandins, a class of antifungal drugs, against a large panel of echinocandin-resistant Candida strains .

Biochemical Pathways

The compound affects the biochemical pathway of β-glucan synthesis in fungi. By inhibiting the β-glucan synthase complex, it disrupts the formation of the fungal cell wall, leading to the death of the fungus .

Result of Action

The result of the compound’s action is the inhibition of the β-glucan synthase complex, leading to the disruption of the fungal cell wall and the death of the fungus . This makes it a potential candidate for the treatment of fungal infections, particularly those caused by echinocandin-resistant strains.

Propiedades

IUPAC Name |

diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-3-21-16(19)14-11-18(10-13-8-6-5-7-9-13)12-15(14)17(20)22-4-2/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXELSODIWMVNCI-HUUCEWRRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1C(=O)OCC)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CN(C[C@H]1C(=O)OCC)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3019387.png)

![6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine](/img/structure/B3019389.png)

![2-Chloro-N-propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]propanamide](/img/structure/B3019393.png)

![2-chloro-N-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}pyridine-4-carboxamide](/img/structure/B3019394.png)

![Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate](/img/structure/B3019395.png)

![5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide](/img/structure/B3019404.png)